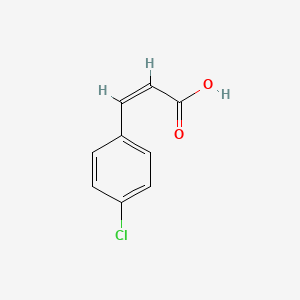
cis-4-Chlorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Chlorocinnamic acid: is an organochlorine compound that belongs to the cinnamic acid family It is characterized by the presence of a chlorine atom at the 4-position on the phenyl ring and a double bond in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.
Perkin Reaction: Another method involves the reaction of 4-chlorobenzaldehyde with acetic anhydride and sodium acetate.
Industrial Production Methods: Industrial production of cis-4-Chlorocinnamic acid typically involves large-scale synthesis using the Knoevenagel condensation method due to its high yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorocinnamyl alcohol.
Substitution: 4-Hydroxycinnamic acid or 4-Aminocinnamic acid.
Scientific Research Applications
cis-4-Chlorocinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-4-Chlorocinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
cis-4-Chlorocinnamic acid can be compared with other cinnamic acid derivatives:
4-Bromocinnamic acid: Similar in structure but with a bromine atom instead of chlorine.
4-Fluorocinnamic acid: Contains a fluorine atom and is known for its enhanced stability and bioactivity.
4-Nitrocinnamic acid: Contains a nitro group and is used in the synthesis of dyes and pigments.
Uniqueness: this compound is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
5676-62-0 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3- |
InChI Key |
GXLIFJYFGMHYDY-UTCJRWHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















